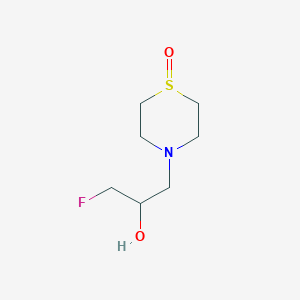

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one

Description

Properties

Molecular Formula |

C7H14FNO2S |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-fluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-2-ol |

InChI |

InChI=1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2 |

InChI Key |

DEPVDJOIFZXYPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CCN1CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of 1,2-epoxypropyl tosylate with a fluorinating agent such as potassium fluoride (KF) to introduce the fluoro group. This intermediate is then reacted with thiomorpholine under controlled conditions to form the final product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Automated radiosynthesis, for instance, has been employed to produce similar compounds with high radiochemical yield and purity . This method involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluoro group or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in the formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

Scientific Research Applications

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one serves multiple purposes in scientific research:

- Chemistry: It acts as a building block in synthesizing complex molecules and as a reagent in diverse chemical reactions.

- Biology: The compound is assessed for potential biological activities, focusing on its interactions with enzymes and receptors.

- Medicine: It is being explored for possible therapeutic uses, particularly in creating radiotracers for imaging techniques such as positron emission tomography (PET).

- Industry: It is used to produce specialized chemicals and materials, including agrochemicals and pharmaceuticals.

The biological activity of this compound includes:

- Antimicrobial Activity: It demonstrates antimicrobial properties against various bacterial strains.

- Anticancer Potential: Research indicates it may inhibit tumor growth in specific cancer cell lines.

- Neuroprotective Effects: It shows promise in protecting neuronal cells from oxidative stress.

The precise mechanisms through which the compound produces biological effects are still under investigation. Several hypotheses have come forward from existing studies:

- Enzyme Inhibition: The compound might inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation, potentially influencing mood and cognitive functions.

- Cell Signaling Modulation: The compound may interact with signaling pathways, which could affect cell proliferation and apoptosis.

Chemical Reactions

This compound is capable of undergoing several chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to produce a ketone or aldehyde.

- Reduction: The compound can be reduced to eliminate the fluoro group or transform the hydroxyl group into a hydrogen atom.

- Substitution: Under appropriate conditions, the fluoro group can be substituted with other nucleophiles.

Case Studies

Several case studies have assessed the biological effects of this compound:

- Antimicrobial Efficacy: One study assessing antibacterial activity against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating antibacterial properties.

- Cancer Cell Line Studies: In vitro tests on human breast cancer cell lines (MCF-7) showed a 50% reduction in cell viability at a concentration of 25 µM after 48 hours of treatment, suggesting anticancer activity.

- Neuroprotection: Research on neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.

Data Table

| Study Type | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antimicrobial Study | S. aureus, E. coli | MIC = 32 µg/mL |

| Cancer Cell Line Study | MCF-7 | 50% reduction in viability at 25 µM |

| Neuroprotection Study | Neuronal Cell Cultures | Reduced cell death under oxidative stress |

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The fluoro group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in the 2-Arylquinoline Series

[¹⁸F]THK-5351

- Structure: Shares the 2-arylquinoline core but includes a 2-amino group on the pyridine ring.

- Binding Profile : Binds to both tau aggregates (β-sheet ligands) and MAO-B, leading to off-target signal interference in PET imaging .

- PK Properties : High brain uptake and rapid washout but suffers from defluorination in vivo, limiting specificity .

[¹⁸F]SMBT-1

- Structure: Derived from [¹⁸F]THK-5351 via lead optimization. Retains the FHP group but replaces the 2-amino group with a 2-methylpyridine substituent.

- Binding Profile : Reduced tau affinity while maintaining high MAO-B selectivity, making it a superior tracer for reactive astrogliosis imaging .

- PK Properties : Preserves favorable brain uptake and washout kinetics without defluorination, attributed to the FHP group’s stabilizing effects .

Comparison Table: 2-Arylquinoline Derivatives

| Compound | Pyridine Substituent | FHP Group | MAO-B Affinity | Tau Affinity | Defluorination Risk |

|---|---|---|---|---|---|

| 4-(3-Fluoro-2-hydroxypropyl)-1λ⁴-thiomorpholin-1-one | Not specified | Yes | High | Low | Low |

| [¹⁸F]THK-5351 | 2-amino | Yes | High | High | Moderate |

| [¹⁸F]SMBT-1 | 2-methyl | Yes | High | Low | Low |

Fluorinated Heterocycles in Patent Literature

EP 4 374 877 A2 Derivatives

- Structure : Complex spirocyclic compounds with morpholine, trifluoromethyl, and fluorophenyl groups (e.g., 6-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]-carboxamide) .

- Function: Unclear therapeutic target but shares fluorinated motifs for enhanced lipophilicity and target engagement. Unlike 4-(3-Fluoro-2-hydroxypropyl)-1λ⁴-thiomorpholin-1-one, these compounds lack the thiomorpholinone core, limiting direct comparability .

Example 84 Compound ()

- Structure: Pyrazolo[3,4-c]pyrimidin-1-yl chromenone with multiple fluorine substitutions (e.g., 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one) .

- Function : Undisclosed biological activity but highlights the use of fluorine in improving metabolic stability. The isopropoxy and fluorophenyl groups diverge from the FHP motif, suggesting distinct SAR principles .

Key Research Findings

- Role of the FHP Group : The 3-fluoro-2-hydroxypropyl moiety is indispensable for MAO-B binding, as shown in SAR studies. Fluorine enhances PK properties, while the hydroxy group mediates hydrogen bonding with MAO-B’s active site .

- Selectivity Optimization: Replacement of the 2-amino group (tau-binding) with 2-methylpyridine in [¹⁸F]SMBT-1 exemplifies how minor structural changes can eliminate off-target interactions without compromising MAO-B affinity .

- Fluorine’s Broader Impact : Across unrelated compounds (e.g., and ), fluorine is leveraged for electronic and steric effects, though its placement and combination with other substituents dictate target specificity .

Biological Activity

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a fluorinated hydroxypropyl group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it may inhibit tumor growth in certain cancer cell lines.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing studies:

- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation, thus influencing mood and cognitive functions .

- Cell Signaling Modulation : It is suggested that the compound interacts with various signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial properties.

- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines (MCF-7) showed a reduction in cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. This suggests potential anticancer activity worth further exploration.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.

Data Tables

| Study Type | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antimicrobial Study | S. aureus, E. coli | MIC = 32 µg/mL |

| Cancer Cell Line Study | MCF-7 | 50% reduction in viability at 25 µM |

| Neuroprotection Study | Neuronal Cell Cultures | Reduced cell death under oxidative stress |

Q & A

Q. What are the key challenges in synthesizing 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclopropane ring formation, fluorination via electrophilic substitution, and hydroxylation under controlled pH. Key challenges include fluorine’s high electronegativity altering reaction kinetics and the stability of intermediates. Optimization strategies:

- Temperature : Maintain −10°C during fluorination to minimize side reactions .

- Solvent Selection : Use tetrahydrofuran (THF) to stabilize strained cyclopropane intermediates .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product (>95% purity). Monitor intermediates via TLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should structural ambiguities be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm functional groups and stereochemistry. Fluorine’s electronegativity causes distinct shifts (δ −120 to −180 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 263.0821) .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives. For ambiguous signals, employ DEPT-135 or 2D-COSY to clarify coupling patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in nucleophilic substitutions be elucidated experimentally?

- Methodological Answer :

- Isotopic Labeling : Track hydroxyl protons using DO exchange experiments .

- Kinetic Studies : Determine rate laws under varying temperatures and solvents. For example, compare SN1 vs. SN2 pathways in polar aprotic (DMF) vs. protic (ethanol) solvents .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental activation parameters (ΔH‡, ΔS‡) .

Q. What experimental designs are recommended to analyze the compound’s biological activity while addressing contradictory in vitro/in vivo results?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via plasma stability tests (37°C, pH 7.4) and protein-binding assays (e.g., equilibrium dialysis) .

- Metabolic Studies : Use CYP450 knock-out mouse models to identify enzymes responsible for metabolite formation .

- 3D Cell Cultures : Mimic in vivo conditions by testing activity in spheroid models with extracellular matrix components (e.g., Matrigel) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental biological activity data?

- Methodological Answer :

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

- Structural Analog Comparison : Synthesize derivatives with modified fluorinated/hydroxyl groups to isolate structure-activity relationships (SAR) .

- Statistical Modeling : Apply hierarchical linear regression to distinguish assay noise from true biological variation .

Q. What systematic approaches address conflicting spectral data for derivatives of this compound?

- Methodological Answer :

- Tiered Verification Protocol :

Confirm molecular formula via HRMS.

Compare experimental NMR with DFT-predicted spectra (e.g., ACD/Labs or MestReNova).

Use heteronuclear coupling (e.g., - HMBC) to verify connectivity .

- Crystallographic Cross-Validation : If ambiguities persist, crystallize derivatives for X-ray analysis .

Methodological Tables

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| NMR | δ −120 to −180 ppm (CF groups) | Fluorine substitution pattern confirmation |

| HRMS | Mass accuracy < 3 ppm | Molecular formula validation |

| X-ray Crystallography | R-factor < 0.05 | Absolute stereochemical assignment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.